molecular formula C7H6F3NO3S B14071396 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14071396
M. Wt: 241.19 g/mol
InChI Key: HBESZFDQUNWLST-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a benzene ring. One common method involves the reaction of 2-hydroxybenzenesulfonamide with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)4-2-1-3-5(12)6(4)15(11,13)14/h1-3,12H,(H2,11,13,14)

InChI Key

HBESZFDQUNWLST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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